7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine
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Overview
Description
7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-methyl-3H-Imidazo[4,5-b]pyridine
- 7-ethyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine
- 7-methyl-2-(2-ethylpropyl)-3H-Imidazo[4,5-b]pyridine
Uniqueness
The presence of the 7-methyl and 2-(2-methylpropyl) groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
133240-17-2 |
---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
7-methyl-2-(2-methylpropyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H15N3/c1-7(2)6-9-13-10-8(3)4-5-12-11(10)14-9/h4-5,7H,6H2,1-3H3,(H,12,13,14) |
InChI Key |
MAKKNIDTUHRVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)CC(C)C |
Origin of Product |
United States |
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